N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Acylation of Piperidine: The piperidine ring is acylated using the benzodioxole derivative to form the intermediate compound.
Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate with thiophene-3-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to interfere with the function of microtubules, which are essential for cell division. By binding to tubulin, the compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound also features a benzodioxole moiety and has been studied for its biological activities.
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Another compound with a benzodioxole group, known for its potential as a COX inhibitor.
Uniqueness
N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-18(10-13-1-2-16-17(9-13)25-12-24-16)21-6-3-15(4-7-21)20-19(23)14-5-8-26-11-14/h1-2,5,8-9,11,15H,3-4,6-7,10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBZRDJUAVCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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